molecular formula C6H5NO3 B1283424 5-formyl-1H-pyrrole-2-carboxylic acid CAS No. 7126-51-4

5-formyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B1283424
CAS No.: 7126-51-4
M. Wt: 139.11 g/mol
InChI Key: RHYXVCZQDGPFBX-UHFFFAOYSA-N
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Description

5-Formyl-1H-pyrrole-2-carboxylic acid: is an organic compound with the molecular formula C6H5NO3. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a formyl group (-CHO) at the 5-position and a carboxylic acid group (-COOH) at the 2-position of the pyrrole ring. It is a white crystalline solid that is soluble in organic solvents such as ethanol, ether, and benzene .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, ether, benzene.

Major Products:

    Oxidation: 5-carboxy-1H-pyrrole-2-carboxylic acid.

    Reduction: 5-hydroxymethyl-1H-pyrrole-2-carboxylic acid.

Mechanism of Action

The mechanism of action of 5-formyl-1H-pyrrole-2-carboxylic acid involves its ability to form stable complexes with metal ions, which can influence various biochemical pathways. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules .

Properties

IUPAC Name

5-formyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-3-4-1-2-5(7-4)6(9)10/h1-3,7H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYXVCZQDGPFBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569322
Record name 5-Formyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7126-51-4
Record name 5-Formyl-1H-pyrrole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7126-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Formyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What computational methods were used to study the structure and properties of 5-formyl-1H-pyrrole-2-carboxylic acid?

A1: The research employed Density Functional Theory (DFT) calculations using the B3LYP functional and 6-31G basis set to determine the most stable molecular structure of this compound []. Further analysis, including vibrational frequency calculations, utilized a more accurate cc-pVTZ basis set. The study also employed Natural Bond Orbital (NBO) analysis to gain insights into the molecule's bioactivity.

Q2: What information does the research provide about the reactivity and stability of this compound?

A2: The study investigated the molecule's reactivity and stability through analysis of its frontier molecular orbitals (FMOs) []. This analysis provided information on the molecule's ionization energy, electron affinity, global hardness, chemical potential, electrophilicity index, and softness, all of which contribute to understanding its potential reactivity and stability in various chemical environments.

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